Cas no 2171929-13-6 (3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)

3'-メチル-4-アザスピロビシクロ[2.2.2]オクタン-2,2'-モルホリンは、複雑な二環構造を持つ窒素含有複素環式化合物です。その特徴的なスピロ結合と剛直なビシクロ[2.2.2]オクタン骨格により、優れた立体選択性と分子剛性を示します。モルホリン環とアザスピロ構造の組み合わせにより、生体適合性に優れ、医薬品中間体としての応用が期待されます。特に、分子内の窒素原子が求核性を示すため、様々な官能基導入反応に適しています。この化合物の立体電子効果は、創薬分野でのリード化合物設計において重要な構造的特徴を提供します。

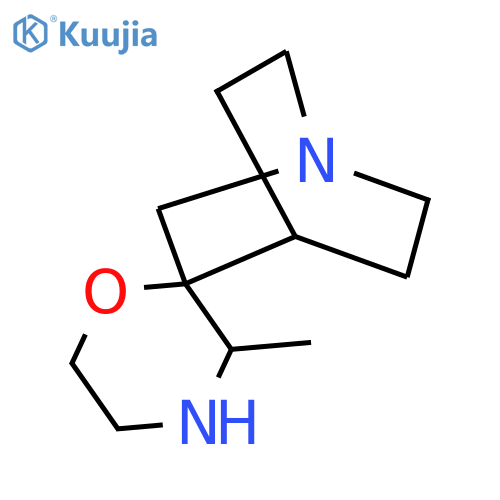

2171929-13-6 structure

商品名:3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 化学的及び物理的性質

名前と識別子

-

- 3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine]

- 2171929-13-6

- EN300-1641288

- 3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine

-

- インチ: 1S/C11H20N2O/c1-9-11(14-7-4-12-9)8-13-5-2-10(11)3-6-13/h9-10,12H,2-8H2,1H3

- InChIKey: PONJYXVDXPOMIH-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C)C21CN1CCC2CC1

計算された属性

- せいみつぶんしりょう: 196.157563266g/mol

- どういたいしつりょう: 196.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1641288-0.1g |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 0.1g |

$892.0 | 2023-07-10 | ||

| Enamine | EN300-1641288-50mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 50mg |

$851.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-500mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 500mg |

$974.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-1000mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 1000mg |

$1014.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-5.0g |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 5.0g |

$2940.0 | 2023-07-10 | ||

| Enamine | EN300-1641288-10.0g |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 10.0g |

$4360.0 | 2023-07-10 | ||

| Enamine | EN300-1641288-250mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 250mg |

$933.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-10000mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 10000mg |

$4360.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-2500mg |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 2500mg |

$1988.0 | 2023-09-22 | ||

| Enamine | EN300-1641288-2.5g |

3'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-morpholine] |

2171929-13-6 | 2.5g |

$1988.0 | 2023-07-10 |

3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

2171929-13-6 (3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量